molecular formula C12H13NO B12887959 2-Ethyl-1-methylquinolin-4(1H)-one CAS No. 139710-76-2

2-Ethyl-1-methylquinolin-4(1H)-one

Cat. No.: B12887959
CAS No.: 139710-76-2
M. Wt: 187.24 g/mol
InChI Key: LOBSMKJJIZPJJE-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with ethyl and methyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one can be achieved through various methods, including:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or arsenic acid.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions with optimized conditions to maximize yield and purity. The specific conditions for this compound would depend on the chosen synthetic route and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core.

    Industry: May be used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A similar compound with a methyl group at the 2-position.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.

Uniqueness

2-Ethyl-1-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other quinoline derivatives.

Properties

CAS No.

139710-76-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-1-methylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-3-9-8-12(14)10-6-4-5-7-11(10)13(9)2/h4-8H,3H2,1-2H3

InChI Key

LOBSMKJJIZPJJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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